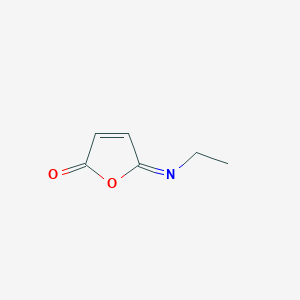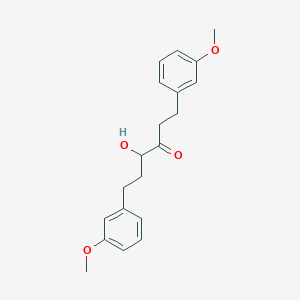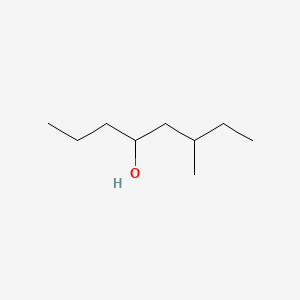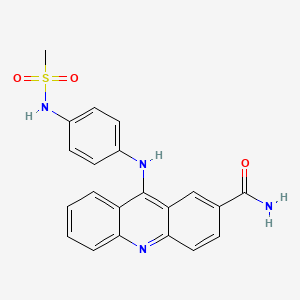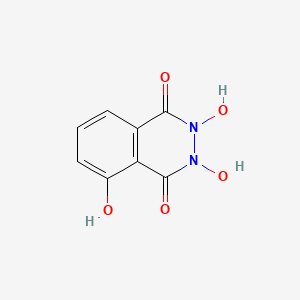![molecular formula C6H18Br3NSi3 B14477405 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine CAS No. 65109-37-7](/img/structure/B14477405.png)
1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine is a unique organosilicon compound characterized by the presence of bromine and dimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine typically involves the reaction of 1,1-dimethylsilanamine with brominating agents such as bromine or N-bromosuccinimide. The reaction is carried out under controlled conditions to ensure the selective bromination of the silicon and nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon and nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alkoxides in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: May involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Yield substituted silanamines with various functional groups.
Oxidation Reactions: Produce oxidized derivatives of the original compound.
Reduction Reactions: Result in reduced forms of the compound with altered silicon and nitrogen oxidation states.
Applications De Recherche Scientifique
1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and dimethylsilyl groups. These groups facilitate the formation of new bonds with other molecules, enabling the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- 1-Bromo-N,N,N’,N’-tetramethylboranediamine
- Bromodimethylborane
- Tris(dimethylamino)borane
Comparison: 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine is unique due to its specific combination of bromine and dimethylsilyl groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
Propriétés
Numéro CAS |
65109-37-7 |
|---|---|
Formule moléculaire |
C6H18Br3NSi3 |
Poids moléculaire |
428.18 g/mol |
Nom IUPAC |
[[bis[bromo(dimethyl)silyl]amino]-bromo-methylsilyl]methane |
InChI |
InChI=1S/C6H18Br3NSi3/c1-11(2,7)10(12(3,4)8)13(5,6)9/h1-6H3 |
Clé InChI |
WDVUCCXFYZWSJB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(N([Si](C)(C)Br)[Si](C)(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


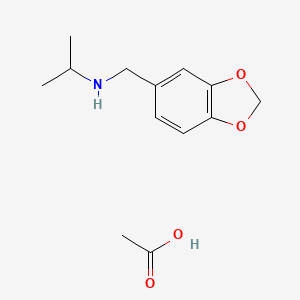
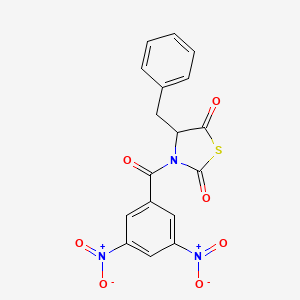
![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
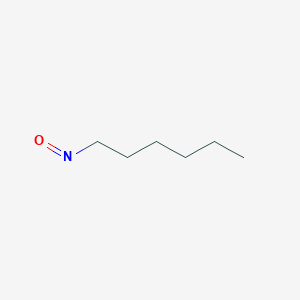
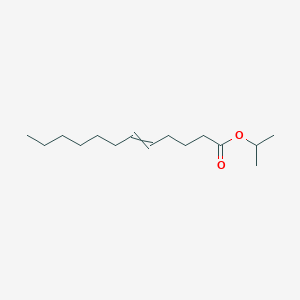
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
